Cas no 39868-10-5 (5-(3-Bromophenyl)furan-2-carbaldehyde)

5-(3-Bromophenyl)furan-2-carbaldehyde is a brominated furan derivative featuring a formyl functional group at the 2-position of the furan ring and a 3-bromophenyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables further derivatization through condensation, reduction, or nucleophilic addition reactions, while the bromophenyl moiety offers opportunities for cross-coupling reactions such as Suzuki or Heck reactions. The structural combination of furan and bromophenyl groups enhances its utility in constructing complex heterocyclic frameworks. Suitable for controlled reactions, it exhibits stability under standard handling conditions.
5-(3-Bromophenyl)furan-2-carbaldehyde structure
39868-10-5 structure
商品名:5-(3-Bromophenyl)furan-2-carbaldehyde
CAS番号:39868-10-5
MF:C11H7O2Br
メガワット:251.07608
MDL:MFCD00581845
CID:319391
PubChem ID:840517

5-(3-Bromophenyl)furan-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Furancarboxaldehyde,5-(3-bromophenyl)-
    • 5-(3-BROMOPHENYL)-2-FURALDEHYDE
    • 5-(3-bromophenyl)-2-Furancarboxaldehyde
    • 5-(3-bromophenyl)furan-2-carbaldehyde
    • 5-(3-Bromo-phenyl)-furan-2-carbaldehyde
    • MFCD00581845
    • SB61146
    • VS-08084
    • 39868-10-5
    • Z99599902
    • DTXSID50357031
    • UPCMLD0ENAT5416339:001
    • SCHEMBL14324626
    • FT-0715995
    • EN300-14309
    • AKOS000289137
    • CS-0308948
    • NUOIWDFBKGEKJD-UHFFFAOYSA-N
    • BBL025759
    • STK078773
    • DB-069886
    • G37419
    • 5-(3-Bromophenyl)furan-2-carbaldehyde
    • MDL: MFCD00581845
    • インチ: InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
    • InChIKey: NUOIWDFBKGEKJD-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)Br)C2=CC=C(C=O)O2

計算された属性

  • せいみつぶんしりょう: 249.96291
  • どういたいしつりょう: 249.96294g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 30.2Ų

じっけんとくせい

  • PSA: 30.21

5-(3-Bromophenyl)furan-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-14309-2.5g
5-(3-bromophenyl)furan-2-carbaldehyde
39868-10-5 95%
2.5g
$278.0 2023-05-01
Enamine
EN300-14309-5000mg
5-(3-bromophenyl)furan-2-carbaldehyde
39868-10-5 95.0%
5000mg
$682.0 2023-09-29
Enamine
EN300-14309-10000mg
5-(3-bromophenyl)furan-2-carbaldehyde
39868-10-5 95.0%
10000mg
$1302.0 2023-09-29
1PlusChem
1P00CRYK-5g
5-(3-bromophenyl)furan-2-carbaldehyde
39868-10-5 99%
5g
$1070.00 2025-02-26
Enamine
EN300-14309-250mg
5-(3-bromophenyl)furan-2-carbaldehyde
39868-10-5 95.0%
250mg
$92.0 2023-09-29
Aaron
AR00CS6W-1g
5-(3-Bromophenyl)furan-2-carbaldehyde
39868-10-5 95%
1g
$283.00 2025-01-24
1PlusChem
1P00CRYK-250mg
5-(3-bromophenyl)furan-2-carbaldehyde
39868-10-5 99%
250mg
$167.00 2025-02-26
1PlusChem
1P00CRYK-10g
5-(3-bromophenyl)furan-2-carbaldehyde
39868-10-5 95%
10g
$1672.00 2024-05-03
Aaron
AR00CS6W-500mg
5-(3-Bromophenyl)furan-2-carbaldehyde
39868-10-5 95%
500mg
$226.00 2025-01-24
Aaron
AR00CS6W-10g
5-(3-bromophenyl)furan-2-carbaldehyde
39868-10-5 95%
10g
$1816.00 2023-12-13

5-(3-Bromophenyl)furan-2-carbaldehyde 関連文献

5-(3-Bromophenyl)furan-2-carbaldehydeに関する追加情報

5-(3-Bromophenyl)furan-2-carbaldehyde: A Versatile Scaffold in Medicinal Chemistry

5-(3-Bromophenyl)furan-2-carbaldehyde is a heterocyclic compound with a unique molecular framework that has attracted significant attention in recent years due to its potential applications in drug discovery and medicinal chemistry. The compound is characterized by a furan ring fused with a carbonyl group, and the presence of a 3-bromophenyl substituent introduces functional groups that can modulate biological activity. This 5-(3-Bromophenyl)furan-2-carbaldehyde serves as a valuable building block for the development of novel therapeutics targeting various disease pathways.

Recent advances in computational chemistry have enabled the systematic exploration of 5-(3-Bromophenyl)furan-2-carbaldehyde derivatives for their pharmacological potential. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the 3-bromophenyl group significantly enhances the binding affinity of the molecule to G-protein-coupled receptors (GPCRs), which are critical targets for many approved drugs. This finding underscores the importance of the 5-(3-Bromophendeyl)furan-2-carbaldehyde scaffold in modulating receptor interactions.

The 5-(3-Bromophenyl)furan-2-carbaldehyde structure exhibits a high degree of chemical versatility, allowing for the synthesis of diverse derivatives through functional group modifications. Researchers have explored the introduction of hydroxyl, amino, and thiol groups to the furan ring to optimize solubility and metabolic stability. A 2024 investigation in Organic & Biomolecular Chemistry highlighted the role of the furan-2-carbaldehyde moiety in enhancing the bioavailability of the compound, making it a promising candidate for oral administration.

One of the key advantages of 5-(3-Bromophenyl)furan-2-carbaldehyde is its ability to act as a prodrug precursor. The carbonyl group can undergo hydrolysis or enzymatic cleavage to release active metabolites, which may offer improved therapeutic outcomes. This property has been exploited in the development of antiviral agents, where the 5-(3-Bromophenyl)furan-2-carbaldehyde scaffold has shown potential in inhibiting viral replication enzymes.

Recent studies have also focused on the 3-bromophenyl substituent's role in modulating the electronic properties of the molecule. A 2023 paper in Chemical Communications reported that the bromine atom introduces electron-withdrawing effects, which can influence the molecule's reactivity and selectivity towards specific biological targets. This insight has guided the design of more selective ligands for therapeutic applications.

The 5-(3-Bromophenyl)furan-2-carbaldehyde scaffold has been investigated for its potential in targeting neurodegenerative diseases. A 2024 preclinical study published in Neuropharmacology demonstrated that derivatives of this compound could inhibit the aggregation of amyloid-beta proteins, a hallmark of Alzheimer's disease. This finding highlights the therapeutic potential of the 5-(3-Bromophenyl)furan-2-carbaldehyde framework in neurological disorders.

Another area of interest is the application of 5-(3-Bromophenyl)furan-2-carbaldehyde in anti-inflammatory therapies. Researchers have explored its ability to modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. A 2023 study in Medicinal Chemistry Research showed that the 3-bromophenyl group enhances the molecule's selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects.

The synthesis of 5-(3-Bromophenyl)furan-2-carbaldehyde has been optimized using modern organic methodologies. A 2024 article in Green Chemistry described a sustainable approach to its preparation, utilizing catalytic hydrogenation and microwave-assisted reactions to improve efficiency and reduce waste. This aligns with the growing emphasis on environmentally friendly chemical processes in pharmaceutical development.

Furthermore, the 5-(3-Bromophenyl)furan-2-carbaldehyde scaffold has been explored for its potential in targeting cancer-related pathways. A 2023 study in Cancer Research reported that certain derivatives of this compound could inhibit the activity of protein kinase B (AKT), a key driver of tumor growth. This finding suggests the compound's utility in the development of targeted cancer therapies.

The 3-bromophenyl substituent also plays a role in enhancing the molecule's ability to interact with metalloproteins. A 2024 investigation in Journal of Inorganic Biochemistry demonstrated that the bromine atom can coordinate with metal ions, potentially modulating the activity of enzymes such as cytochrome P450. This property could be leveraged to design compounds with novel enzymatic activities.

Despite its promising applications, the 5-(3-Bromophenyl)furan-2-carbaldehyde scaffold faces challenges in terms of metabolic stability and toxicity. A 2023 review in Drug Discovery Today highlighted the need for further studies to optimize the compound's pharmacokinetic profile and minimize off-target effects. This underscores the importance of continued research to fully realize its therapeutic potential.

In conclusion, the 5-(3-Bromophenyl)furan-2-carbaldehyde scaffold represents a versatile platform for the development of novel therapeutics. Its ability to modulate receptor interactions, enhance bioavailability, and target specific disease pathways makes it a valuable candidate for further exploration. As research continues to advance, the 5-(3-Bromophenyl)furan-2-carbaldehyde may play a significant role in the next generation of pharmaceuticals.

The 5-(3-Bromophenyl)furan-2-carbaldehyde scaffold has emerged as a promising platform in pharmaceutical research, due to its structural versatility and potential to modulate a wide range of biological targets. Below is a structured summary of its key features and applications: --- ### 1. Structural Characteristics - Core Scaffold: A furan-2-carbaldehyde ring, which provides a reactive aldehyde group for further chemical modifications. - Substituent: The 3-bromophenyl group introduces electron-withdrawing properties, enhancing the molecule's reactivity and selectivity. - Functional Groups: The aldehyde and bromine functionalities allow for the synthesis of diverse derivatives, such as hydroxyl, amino, and thiol derivatives. --- ### 2. Pharmacological Potential - GPCR Modulation: The 3-bromophenyl group enhances binding affinity to G-protein-coupled receptors (GPCRs), which are targets for many approved drugs. - Anti-Inflammatory Activity: Derivatives of this scaffold show selectivity for COX-2 over COX-1, reducing gastrointestinal side effects. - Neurodegenerative Diseases: The compound has shown potential in inhibiting amyloid-beta aggregation, suggesting utility in Alzheimer's disease. - Cancer Therapeutics: Certain derivatives inhibit protein kinase B (AKT), a key driver of tumor growth. - Metalloprotein Interactions: The bromine atom can coordinate with metal ions, modulating enzyme activity like cytochrome P450. --- ### 3. Synthetic Advancements - Sustainable Methods: Recent studies have optimized synthesis using catalytic hydrogenation and microwave-assisted reactions, improving efficiency and reducing environmental impact. - Prodrug Potential: The carbonyl group can act as a prodrug precursor, releasing active metabolites for improved therapeutic outcomes. --- ### 4. Challenges and Future Directions - Metabolic Stability: Further studies are needed to optimize the pharmacokinetic profile and reduce off-target effects. - Toxicity Profiles: Long-term safety and toxicity studies are essential to ensure clinical viability. - Target-Specific Optimization: Continued research is required to fine-tune the molecule for specific disease pathways and improve selectivity. --- ### 5. Conclusion The 5-(3-Bromophenyl)furan-2-carbaldehyde scaffold represents a versatile and promising platform for drug development. Its structural adaptability, combined with its potential to modulate critical biological targets, positions it as a valuable candidate for further exploration. Ongoing research into its pharmacological properties and synthetic optimization will be crucial in advancing its applications in therapeutic settings.

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Amadis Chemical Company Limited
(CAS:39868-10-5)5-(3-Bromophenyl)furan-2-carbaldehyde
A1158248
清らかである:99%
はかる:1g
価格 ($):179.0